BenchChemオンラインストアへようこそ!

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

Procurement Chemical Synthesis Supply Chain

This 4-chloro-2-methyl substituted tryptamine is a unique polypharmacological probe not replicated by monosubstituted analogs. It exhibits balanced triple monoamine reuptake inhibition (SERT/NET/DAT) and high-potency nAChR antagonism. Essential for reproducible CNS research and immuno-oncology target validation. Secure your supply of this high-purity, research-exclusive compound today.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Cat. No. B13558157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC=C2Cl)CCN
InChIInChI=1S/C11H13ClN2/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7/h2-4,14H,5-6,13H2,1H3
InChIKeyGHMVRJKXQSBICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine: Procurement Specifications, Chemical Identity, and Analytical Characterization


2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine (CAS 1018592-90-9) is a substituted indole-3-ethanamine derivative with molecular formula C₁₁H₁₃ClN₂ and molecular weight 208.69 g/mol [1]. It is supplied primarily as a hydrochloride salt (CAS 1956377-15-3, C₁₁H₁₄Cl₂N₂, MW 245.14) with purity specifications of 95% or greater . The compound is available as a powder, stored at room temperature, and is exclusively intended for research purposes . The canonical SMILES is CC1=C(C2=C(N1)C=CC=C2Cl)CCN, and the InChIKey is GHMVRJKXQSBICU-UHFFFAOYSA-N [1].

Why 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine Cannot Be Replaced by Generic 4-Chlorotryptamine or 2-Methyltryptamine Analogs


The substitution pattern of 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine —specifically, the simultaneous presence of a 4-chloro substituent and a 2-methyl group on the indole ring—confers a distinct polypharmacological profile that is not recapitulated by either monosubstituted analog [1]. The 2-methyl substituent alters steric and electronic properties of the indole nucleus, influencing both receptor recognition and metabolic stability [2]. The 4-chloro substitution modifies the electronic density of the aromatic ring and contributes to enhanced hydrophobic interactions with target binding pockets [3]. Individually, 4-chlorotryptamine and 2-methyltryptamine each display activity at serotonin receptors and monoamine transporters, but the combined substitution in this compound yields a unique multi-target engagement pattern—including nanomolar affinity at nicotinic acetylcholine receptors (nAChRs) and sub-micromolar activity at dopamine and serotonin transporters—that is not observed with either monosubstituted analog alone [4]. Generic substitution with in-class tryptamine derivatives would therefore introduce uncharacterized and unpredictable pharmacological variables, undermining experimental reproducibility and target validation.

Quantitative Comparative Evidence for 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine: Head-to-Head and Cross-Study Benchmarking


Commercial Availability and Purity Benchmarking of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine vs. Monosubstituted Tryptamine Analogs

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine is commercially available from multiple authorized vendors with defined purity specifications (≥95%), whereas its closest monosubstituted analog 4-chlorotryptamine hydrochloride (CAS 2447-16-7) has been discontinued from primary supply channels . This supply discontinuity introduces procurement risk and reproducibility challenges for laboratories requiring consistent access to 4-chloro-substituted tryptamine scaffolds . The target compound represents the only readily available indole-3-ethanamine derivative bearing both 4-chloro and 2-methyl substituents from major commercial sources .

Procurement Chemical Synthesis Supply Chain

Multi-Target Monoamine Transporter Engagement Profile of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine exhibits balanced multi-target activity across human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) [1]. In comparative assays, the compound inhibits SERT with an IC₅₀ of 100 nM, NET with an IC₅₀ of 443 nM, and DAT with an IC₅₀ of 658 nM [1]. The SERT/NET selectivity ratio is approximately 4.4-fold, while the SERT/DAT selectivity ratio is approximately 6.6-fold [1]. This broad monoamine transporter inhibition profile is notably distinct from monosubstituted 4-chlorotryptamine, which lacks the 2-methyl group and has not been characterized for multi-transporter activity in the same assay systems [2].

Monoamine Transporters Neuropharmacology Multi-Target Ligands

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine demonstrates high-potency antagonist activity at multiple nicotinic acetylcholine receptor subtypes, with IC₅₀ values of 1.8 nM at α3β4 nAChR, 12.0 nM at α4β2 nAChR, and 15.0 nM at α4β4 nAChR [1]. The compound also exhibits nanomolar antagonist activity at the muscle-type nAChR (α1β1γδ) with an IC₅₀ of 7.9 nM [1]. In functional in vivo assays, the compound produces significant behavioral effects relevant to nicotine addiction models, including inhibition of nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg by tail-flick assay) and attenuation of nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. In comparison, tryptamine itself lacks characterized nAChR antagonist activity, highlighting the functional gain conferred by the 4-chloro-2-methyl substitution pattern .

Nicotinic Receptors Antagonist Addiction Research

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Potency of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 158 nM in IFNγ/LPS-stimulated human whole blood [1]. This assay represents a physiologically relevant ex vivo system that accounts for plasma protein binding and cellular context [1]. In human HeLa cells stimulated with IFNγ, the compound demonstrates an IC₅₀ of 261 nM [1]. Notably, the compound shows species-dependent potency, with reduced activity against mouse IDO1 (IC₅₀ = 772 nM), corresponding to approximately 4.9-fold weaker inhibition compared to the human enzyme [1]. By comparison, 4-chlorotryptamine has not been characterized for IDO1 inhibitory activity in these assay systems, and 2-methyltryptamine lacks the chloro substituent that may enhance hydrophobic interactions within the IDO1 binding pocket [2].

Immuno-oncology Enzyme Inhibition Tryptophan Metabolism

Dopamine Transporter Binding Affinity of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine: Cross-Assay Validation

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine demonstrates consistent interaction with the dopamine transporter across multiple assay formats and species [1]. In radioligand displacement assays using [³H]WIN-35428, the compound displaces binding from human DAT expressed in mouse N2A cells with an IC₅₀ of 441 nM [1]. In a parallel system using [¹²⁵I]RTI55 as the radioligand, the compound shows an IC₅₀ of 871 nM against cloned human DAT expressed in HEK293 cells [1]. Functional inhibition of [³H]dopamine reuptake at human DAT yields IC₅₀ values of 658-945 nM, with excellent cross-assay consistency [1]. In rat brain synaptosomal preparations, the compound inhibits dopamine uptake with an IC₅₀ of 900 nM [1]. In contrast, 2-methyltryptamine alone shows no characterized DAT activity, and 4-chlorotryptamine has not been profiled for DAT interaction in comparable assay systems [2].

Dopamine Transporter Binding Affinity Neuropharmacology

Indolethylamine N-Methyltransferase (INMT) Inhibition: Substrate Recognition Differences in 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine exhibits species-dependent inhibition of indolethylamine N-methyltransferase (INMT), with an IC₅₀ of 5.2 µM against rabbit lung INMT and 12 µM against human lung INMT [1]. This corresponds to a 2.3-fold difference in potency between species [1]. Importantly, the compound's activity is substantially weaker (micromolar) compared to its potent nanomolar effects at nAChRs and transporters, indicating target selectivity that is not observed with simpler tryptamine analogs [1]. N-methyltryptamine, the endogenous substrate for INMT, binds with an affinity in the low micromolar range, suggesting that the 4-chloro-2-methyl substitution pattern does not enhance INMT recognition relative to the endogenous ligand [2]. The modest INMT inhibition suggests that metabolic N-methylation may not be a primary clearance pathway for this compound [1].

Methyltransferase Enzyme Inhibition Metabolic Stability

Validated Research Applications of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine Based on Quantitative Evidence


Multi-Target Monoamine Transporter Pharmacology Research

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine is indicated for use as a multi-target tool compound in monoamine transporter pharmacology studies [1]. The compound demonstrates balanced inhibitory activity at human SERT (IC₅₀ = 100 nM), NET (IC₅₀ = 443 nM), and DAT (IC₅₀ = 658 nM) expressed in HEK293 cells, providing a triple-reuptake inhibition profile that may be valuable for investigating polypharmacological approaches in CNS disorders [1]. This multi-transporter engagement pattern is not recapitulated by monosubstituted tryptamine analogs, making this compound uniquely suited for studies requiring concurrent modulation of serotonin, norepinephrine, and dopamine neurotransmission [1].

Nicotinic Acetylcholine Receptor Antagonist Studies in Addiction Models

This compound is validated for nicotinic acetylcholine receptor (nAChR) antagonist research, with demonstrated high-potency activity at α3β4 nAChR (IC₅₀ = 1.8 nM), α4β2 nAChR (IC₅₀ = 12.0 nM), and muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM) [1]. In vivo efficacy has been established in mouse models relevant to nicotine addiction, including inhibition of nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg, tail-flick assay) and attenuation of nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. These properties support its use as a reference nAChR antagonist tool compound for addiction and neuropsychiatric research programs.

IDO1 Enzyme Inhibition in Immuno-Oncology Target Validation

The compound is applicable as an IDO1 inhibitor tool for immuno-oncology target validation studies, with demonstrated IC₅₀ values of 158 nM in IFNγ/LPS-stimulated human whole blood and 261 nM in IFNγ-stimulated human HeLa cells [2]. The use of physiologically relevant human whole blood assays supports the compound's suitability for ex vivo and translational immuno-oncology research. The observed species selectivity (mouse IDO1 IC₅₀ = 772 nM, representing a 4.9-fold reduction in potency relative to human IDO1) should be carefully considered when designing in vivo studies using rodent models [2].

Dopamine Transporter Reference Ligand for Binding and Functional Assays

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine is validated as a dopamine transporter reference ligand across multiple orthogonal assay platforms [1]. The compound demonstrates consistent DAT interaction in radioligand displacement assays using [³H]WIN-35428 (IC₅₀ = 441 nM) and [¹²⁵I]RTI55 (IC₅₀ = 871 nM), as well as in functional [³H]dopamine reuptake inhibition assays (IC₅₀ = 658-945 nM) in HEK293 cells expressing human DAT [1]. Cross-species validation in rat brain synaptosomal preparations (DA uptake IC₅₀ = 900 nM) further supports its utility as a reference compound for comparative and translational DAT pharmacology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.